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molecular formula C5H7N3O B1296291 1h-Pyrrole-2-carbohydrazide CAS No. 50269-95-9

1h-Pyrrole-2-carbohydrazide

Cat. No. B1296291
M. Wt: 125.13 g/mol
InChI Key: FQIAWPZQJCAPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986654B2

Procedure details

Hydrazine monohydrate (31.0, 620 mmol) was added to a mixture of methyl 1H-pyrrole-2-carboxylate and methanol (100 ml) followed by stirring at 65° C. for 15 h. The mixture was evaporated and the product was isolated as a crystalline solid.
Quantity
620 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[NH:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([O:11]C)=O>CO>[NH:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([NH:2][NH2:3])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
620 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
by stirring at 65° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the product was isolated as a crystalline solid

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
N1C(=CC=C1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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